molecular formula C26H30N4O6S B11618511 5-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate

5-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate

Cat. No.: B11618511
M. Wt: 526.6 g/mol
InChI Key: ASVOJZVJSCRPFH-WPWMEQJKSA-N
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Description

5-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate is a complex organic compound that features a variety of functional groups, including a cyclohexylamino group, a benzothiazole ring, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzothiazole ring: This can be achieved through the cyclization of 2-aminobenzenesulfonamide with a suitable aldehyde.

    Introduction of the cyclohexylamino group: This step involves the reaction of cyclohexylamine with an appropriate intermediate.

    Coupling reactions: The final steps involve coupling the benzothiazole intermediate with the methoxyphenyl acetate moiety under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its functional groups could be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.

    Industrial Chemistry: The compound could serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which 5-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to form multiple interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]phenyl acetate
  • 3-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate

Uniqueness

The uniqueness of 5-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.

Properties

Molecular Formula

C26H30N4O6S

Molecular Weight

526.6 g/mol

IUPAC Name

[5-[(E)-[[3-(cyclohexylamino)-3-oxopropyl]-(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C26H30N4O6S/c1-18(31)36-23-16-19(12-13-22(23)35-2)17-27-30(15-14-25(32)28-20-8-4-3-5-9-20)26-21-10-6-7-11-24(21)37(33,34)29-26/h6-7,10-13,16-17,20H,3-5,8-9,14-15H2,1-2H3,(H,28,32)/b27-17+

InChI Key

ASVOJZVJSCRPFH-WPWMEQJKSA-N

Isomeric SMILES

CC(=O)OC1=C(C=CC(=C1)/C=N/N(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43)OC

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C=NN(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43)OC

Origin of Product

United States

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